1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| S=O stretch | 1320, 1150 |
| C–F stretch | 1100–1250 |
| Piperazine C–N | 1020–1120 |
Raman Spectroscopy
Peaks at 1600 cm⁻¹ (aromatic C=C) and 750 cm⁻¹ (C–S stretch) dominate the spectrum.
UV-Vis Spectroscopy
Absorption maxima at 265 nm (π→π* transitions in aromatic systems) and 310 nm (n→π* transitions involving sulfonyl and trifluoromethyl groups).
Properties
Molecular Formula |
C18H19ClF3N3O2S |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine |
InChI |
InChI=1S/C18H19ClF3N3O2S/c1-28(26,27)14-3-4-16(15(19)10-14)25-8-6-24(7-9-25)12-13-2-5-17(23-11-13)18(20,21)22/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
NGXZNRQOSFLMPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CN=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Aromatics
A key step is the formation of the 1-(2-chloro-4-(methylsulfonyl)phenyl)piperazine intermediate. This is commonly achieved by nucleophilic substitution of a halogenated aromatic compound (e.g., 2-chloro-4-(methylsulfonyl)chlorobenzene) with piperazine or a piperazine derivative.
- The halogen (chlorine) on the aromatic ring acts as a leaving group.
- Piperazine acts as the nucleophile, attacking the aromatic carbon bearing the halogen.
- The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
- Bases such as potassium carbonate or triethylamine are used to scavenge the released acid and promote substitution.
- Reaction temperatures range from ambient to 120–130°C to facilitate the substitution.
This method is supported by analogous procedures described for arylpiperazine synthesis using strong bases and halogenated aromatics, avoiding transition metal catalysts to reduce cost and contamination risks.
Introduction of the Methylsulfonyl Group
The methylsulfonyl substituent on the phenyl ring can be introduced by oxidation of a methylthio (–SCH3) precursor or by direct sulfonylation.
- Oxidation of methylthio groups to methylsulfonyl groups is typically carried out using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- Alternatively, methylsulfonyl chloride reagents can be used to sulfonylate the aromatic ring in the presence of a base.
- The oxidation or sulfonylation step is usually performed after the piperazine substitution to avoid side reactions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aromatic nucleophilic substitution (piperazine + halogenated phenyl) | Piperazine, K2CO3 or TEA, DMF or NMP | DMF, NMP, DMSO | 100–130 | 70–85 | Base scavenges HCl; moisture exclusion recommended |
| Methylsulfonyl group introduction | Oxidation with m-CPBA or H2O2 | Dichloromethane, Acetonitrile | 0–25 | 80–90 | Controlled oxidation to avoid overoxidation |
| Alkylation with pyridinylmethyl halide | Pyridinylmethyl chloride/bromide, base (TEA, K2CO3) | DMF, NMP | 80–120 | 75–90 | Secondary amine alkylation; inert atmosphere preferred |
Purification and Characterization
- Crude products are typically purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- High-performance liquid chromatography (HPLC) is used to assess purity and isolate enantiomers if chiral centers are present.
Research Findings and Optimization Notes
- Transition metal-catalyzed methods (e.g., Buchwald-Hartwig amination) are generally avoided due to cost and metal contamination concerns; instead, nucleophilic aromatic substitution with strong bases is preferred.
- Solvent choice critically affects reaction rates and yields; polar aprotic solvents enhance nucleophilicity and solubility of reactants.
- Temperature control is essential to minimize side reactions such as over-oxidation or decomposition.
- The sequence of functional group transformations is optimized to prevent incompatibilities; for example, methylsulfonyl introduction is performed after piperazine substitution to avoid nucleophilic attack on sulfonyl groups.
- The use of mixed anhydrides or activated esters has been reported for related piperazine acylations, suggesting potential alternative routes for functionalization.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine undergoes various chemical reactions, including:
- **
Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Biological Activity
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperazine ring substituted with various functional groups. The presence of chlorine, trifluoromethyl, and methylsulfonyl groups contributes to its unique reactivity and biological properties.
The biological activity of this compound appears to be linked to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an antagonist or inhibitor in certain pathways, particularly those related to neurotransmitter receptors and enzymes involved in metabolic processes.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. For instance, derivatives of piperazine have been shown to exhibit moderate to good antimicrobial activity against various bacterial strains. In vitro tests revealed that certain derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Specific concentrations have been shown to inhibit cell proliferation significantly .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which could have implications for mood disorders and neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of piperazine derivatives, including the target compound, demonstrated varying degrees of antimicrobial activity. The most effective derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cancer Cell Line Studies : Research involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed the induction of apoptosis at higher concentrations .
- Neuropharmacological Assessment : Behavioral assays in rodent models indicated that administration of the compound led to changes in locomotor activity and anxiety-like behaviors, suggesting a potential role in modulating central nervous system functions .
Data Tables
Scientific Research Applications
Pharmacological Research
The compound has shown promise in various pharmacological studies:
- Antimicrobial Activity : Similar compounds with piperazine and pyridine structures have demonstrated significant antimicrobial properties. For instance, derivatives targeting bacterial strains through enzyme inhibition mechanisms have been observed to inhibit acetylcholinesterase (AChE) and urease effectively.
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | AChE Inhibition | 15.62 |
| Compound B | Antimicrobial | Urease Inhibition | 0.18 |
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored extensively. It has shown competitive inhibition against tyrosinase, an enzyme involved in melanin production, with IC50 values lower than standard inhibitors like kojic acid.
Anticancer Research
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. The methylsulfonyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Neurological Studies
Research into the anticonvulsant properties of the compound suggests it may modulate neurotransmitter systems, providing a potential avenue for treating epilepsy or other neurological disorders.
Study on Tyrosinase Inhibition
A study investigating the inhibition of tyrosinase by various piperazine derivatives highlighted the effectiveness of compounds similar to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine. The findings indicated that the presence of electron-withdrawing groups significantly enhances inhibitory activity.
Anticonvulsant Activity
In a controlled study assessing the anticonvulsant effects of piperazine derivatives, this compound demonstrated promising results in reducing seizure frequency in animal models, suggesting its potential for further development as an anticonvulsant agent.
Anticancer Properties
A series of experiments focusing on cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis in specific cancer types, indicating a need for further investigation into its mechanisms of action.
Research Findings and Insights
Recent investigations into the structure-activity relationship (SAR) of piperazine derivatives have established that:
- The methylsulfonyl group enhances biological activity due to its electron-withdrawing properties.
- The trifluoromethyl group contributes to increased lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: Methylsulfonyl vs. Trifluoromethyl Position: The CF₃ group on pyridine (target compound) vs. phenyl (TFMPP) may reduce off-target CNS effects, as TFMPP’s phenyl-CF₃ is linked to serotonin receptor activity . Bulkier Groups: The pyridinylmethyl side chain in the target compound introduces steric bulk compared to simpler arylpiperazines (e.g., TFMPP), likely enhancing selectivity for larger binding pockets .
Pharmacological and Toxicological Profiles
- Antibacterial Activity : Compound 2 and 8 (methoxy/chlorophenyl derivatives) show broad-spectrum antibacterial activity (MIC 2–8 µg/mL) . The target compound’s methylsulfonyl group may enhance Gram-negative activity due to increased penetration through outer membranes .
- PARP-1 Inhibition: Piperazine-naphthoquinone hybrids exhibit selective PARP-1 inhibition (IC₅₀: 0.5–1.2 µM) .
- Metabolic Stability : CF₃ groups (target compound) resist oxidative metabolism better than methoxy or chlorophenyl groups, as seen in TFMPP’s longer half-life in designer drug studies .
Analytical Challenges
Piperazine derivatives often require advanced detection methods (e.g., LC-MS) due to structural similarities and low concentrations in biological matrices . The target compound’s unique sulfonyl and CF₃ substituents would facilitate differentiation from common designer drugs like BZP or TFMPP .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing this piperazine derivative, and what challenges arise due to its substituents?
- Methodology :
- Stepwise Alkylation/Coupling : Piperazine cores are often synthesized via alkylation reactions. For example, bis-alkylation of piperazine with halogenated intermediates (e.g., 2-chloro-4-(methylsulfonyl)phenyl and 6-(trifluoromethyl)-3-pyridinylmethyl groups) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical due to steric hindrance from the trifluoromethyl and methylsulfonyl groups, which may reduce reaction yields .
- Characterization : Confirm structure via /-NMR (e.g., splitting patterns for piperazine protons), mass spectrometry (HRMS for molecular ion verification), and elemental analysis .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Methodology :
- Purity Assessment : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity. Monitor for degradation products under stress conditions (heat, light, humidity) .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze via TGA/DSC to detect melting point shifts or decomposition .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzymatic Assays : Test inhibitory activity against targets like DPP-IV using fluorogenic substrates (e.g., H-Gly-Pro-AMC) in vitro. Compare IC values to reference inhibitors (e.g., sitagliptin) .
- Antimicrobial Screening : Use microdilution assays (e.g., against S. aureus or E. coli) with MIC values reported in µg/mL. Include positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Systematically modify substituents (e.g., replace trifluoromethyl with cyano or methoxy groups) and compare bioactivity. Para-substituted electron-withdrawing groups (EWGs) often enhance DPP-IV inhibition .
- Computational Modeling : Perform induced-fit docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes. Prioritize derivatives with lower binding energies .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, enzyme concentration). Validate results using orthogonal assays (e.g., SPR for binding affinity) .
- Metabolite Screening : Use LC-MS to identify potential metabolites that may interfere with activity .
Q. What strategies improve the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodology :
- LogP Optimization : Measure partition coefficients (e.g., shake-flask method) and introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility .
- Prodrug Design : Synthesize ester or amide prodrugs to improve oral bioavailability. Evaluate hydrolysis rates in simulated gastric fluid .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to minimize off-target effects?
- Methodology :
- Dose Range : Use 10-fold serial dilutions (e.g., 0.1–100 µM) to establish a sigmoidal curve. Include negative controls (vehicle-only) to assess baseline activity .
- Selectivity Screening : Test against related enzymes (e.g., DPP-8/9) to confirm target specificity .
Q. What computational tools are effective for predicting metabolic pathways?
- Methodology :
- In Silico Tools : Use MetaSite or GLORYx to identify likely metabolic sites (e.g., piperazine ring oxidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
